In Vivo Chemoprevention vs Curcumin
In a vinyl carbamate-induced lung cancer model in A/J mice, 2-HBA (BHBA) significantly reduced lung adenocarcinoma formation, whereas curcumin failed to show any chemopreventive effects even when administered at high doses [1]. This differential in vivo efficacy is attributed to the improved pharmacological properties and enhanced Nrf2-activating potency of 2-HBA relative to its parent compound curcumin [1].
| Evidence Dimension | In vivo chemopreventive efficacy against lung adenocarcinoma |
|---|---|
| Target Compound Data | Significant reduction in lung adenocarcinoma |
| Comparator Or Baseline | Curcumin: Failed to show any effects even at high doses |
| Quantified Difference | Qualitative difference: 2-HBA demonstrates chemopreventive activity in vivo while curcumin shows no effect |
| Conditions | Vinyl carbamate-induced lung cancer model in A/J mice |
Why This Matters
Demonstrates that 2-HBA achieves in vivo efficacy where the parent compound curcumin fails, supporting its selection for animal studies requiring functional Nrf2 activation.
- [1] Shen T, Jiang T, Long M, et al. A Curcumin Derivative That Inhibits Vinyl Carbamate-Induced Lung Carcinogenesis via Activation of the Nrf2 Protective Response. Antioxid Redox Signal. 2015;23(8):651-664. View Source
